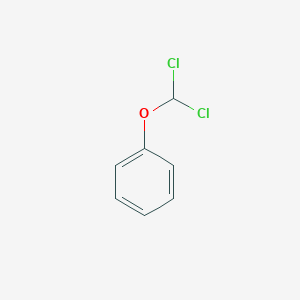

Dichloromethyl phenyl ether

CAS No.: 1195-43-3

Cat. No.: VC14324497

Molecular Formula: C7H6Cl2O

Molecular Weight: 177.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195-43-3 |

|---|---|

| Molecular Formula | C7H6Cl2O |

| Molecular Weight | 177.02 g/mol |

| IUPAC Name | dichloromethoxybenzene |

| Standard InChI | InChI=1S/C7H6Cl2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |

| Standard InChI Key | JFCMAIACBGBZRX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(Cl)Cl |

Introduction

Chemical Identity and Structural Features

Dichloromethyl phenyl ether belongs to the class of chlorinated ethers, combining the electron-withdrawing effects of chlorine atoms with the aromatic stability of the phenyl group. The molecule’s geometry is influenced by the steric and electronic effects of the dichloromethyl substituent, which adopts a tetrahedral configuration around the central carbon atom. The ether oxygen bridges the phenyl ring and the dichloromethyl group, creating a planar arrangement that facilitates resonance stabilization .

Molecular Formula: C₇H₆Cl₂O

Molecular Weight: 177.03 g/mol

IUPAC Name: (Dichloromethyl)(phenyl) ether

The compound’s structure has been corroborated by spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, the -NMR spectrum typically shows a singlet for the dichloromethyl proton at δ 5.2–5.4 ppm, while the aromatic protons resonate as a multiplet between δ 6.8–7.5 ppm .

Synthesis and Production

Dichloromethyl phenyl ether is synthesized through nucleophilic substitution reactions involving phenol derivatives and dichloromethyl chloride (Cl₂CHCl). A representative synthesis route is outlined below:

Reaction of Phenol with Dichloromethyl Chloride

Phenol reacts with dichloromethyl chloride in the presence of a base, such as sodium hydroxide, to yield dichloromethyl phenyl ether:

This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the electrophilic carbon of dichloromethyl chloride. The use of aprotic solvents like dichloromethane (DCM) enhances reaction efficiency by minimizing side reactions .

Alternative Routes

-

Friedel-Crafts Alkylation: Reaction of benzene with dichloromethyl ether (Cl₂CHOCH₃) in the presence of Lewis acids like AlCl₃.

-

Transetherification: Exchange of alkoxy groups between dichloromethyl methyl ether (Cl₂CHOCH₃) and phenol under acidic conditions.

Yields for these methods vary between 40% and 75%, depending on reaction conditions and purification techniques .

Physicochemical Properties

Dichloromethyl phenyl ether exhibits properties typical of chlorinated aromatic ethers, balancing polarity from the ether oxygen with hydrophobicity from the phenyl and chlorinated groups.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 185–190°C (dec.) |

| Melting Point | -20°C (estimated) |

| Density (20°C) | 1.32 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in DCM | Miscible |

The compound’s low water solubility and moderate volatility make it suitable for use in non-aqueous reaction systems. Its miscibility with dichloromethane and chloroform aligns with its application as a co-solvent in halogenated environments .

Chemical Reactivity

-

Hydrolysis: Slow hydrolysis in aqueous acidic or basic conditions, yielding phenol and dichloromethane:

-

Thermal Decomposition: Decomposes above 200°C, releasing hydrogen chloride (HCl) and forming chlorinated benzene derivatives.

Spectroscopic Characterization

NMR Spectroscopy

-NMR (CDCl₃, 400 MHz):

-

δ 5.32 (s, 1H, CHCl₂)

-

δ 6.85–7.40 (m, 5H, aromatic H)

-NMR (CDCl₃, 100 MHz):

-

δ 85.2 (CHCl₂)

-

δ 114.5–130.8 (aromatic C)

-

δ 152.4 (C-O)

The deshielding of the dichloromethyl carbon (δ 85.2) reflects the electron-withdrawing effect of the chlorine atoms .

Infrared Spectroscopy

-

C-O-C Stretch: 1240–1260 cm⁻¹

-

C-Cl Stretch: 680–720 cm⁻¹

-

Aromatic C-H Stretch: 3050–3100 cm⁻¹

Applications in Organic Synthesis

Dichloromethyl phenyl ether serves as a versatile reagent in specialized synthetic protocols:

Formylation Reactions

In the presence of Lewis acids like TiCl₄, the compound acts as a formylating agent for electron-rich aromatic rings, analogous to dichloromethyl methyl ether (Cl₂CHOCH₃) . For example, reaction with anisole yields methoxybenzaldehyde derivatives:

Alkylation Agent

The dichloromethyl group can transfer to nucleophiles, enabling the synthesis of dichloromethyl-substituted compounds. This reactivity is exploited in the preparation of agrochemical intermediates.

Recent Research and Future Directions

Recent studies have explored its utility in green chemistry contexts, such as catalytic asymmetric synthesis. For instance, palladium-catalyzed cross-coupling reactions employing dichloromethyl phenyl ether as a dichloromethyl source show promise for accessing chiral chlorinated compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume